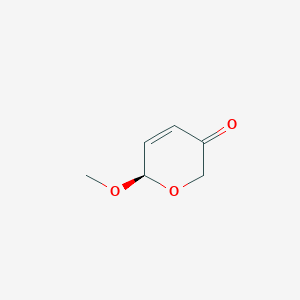

(6R)-6-Methoxy-2H-pyran-3(6H)-one

Description

BenchChem offers high-quality (6R)-6-Methoxy-2H-pyran-3(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R)-6-Methoxy-2H-pyran-3(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61176-71-4 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(2R)-2-methoxy-2H-pyran-5-one |

InChI |

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m1/s1 |

InChI Key |

AFMDMDCKEUYPDG-ZCFIWIBFSA-N |

Isomeric SMILES |

CO[C@H]1C=CC(=O)CO1 |

Canonical SMILES |

COC1C=CC(=O)CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (6R)-6-Methoxy-2H-pyran-3(6H)-one

A Versatile Chiron for Asymmetric Synthesis and Drug Discovery

Executive Summary: The "Chiron" Approach

(6R)-6-Methoxy-2H-pyran-3(6H)-one is a highly functionalized oxygen heterocycle that serves as a pivotal "chiron" (chiral synthon) in modern organic synthesis. Originating from the oxidative rearrangement of furan derivatives (the Achmatowicz rearrangement), this molecule bridges the gap between renewable biomass (furfural) and complex stereochemical architectures found in rare sugars, macrolides, and bioactive natural products. Its value lies in its dense functionality: an enone system primed for Michael additions, a ketone ready for stereoselective reduction, and an acetal center at C-6 that allows for glycosylation-type chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | (6R)-6-Methoxy-2H-pyran-3(6H)-one |

| Synonyms | (6R)-2-Methoxy-5-oxo-5,6-dihydro-2H-pyran; (6R)-6-Methoxy-3-pyranone |

| CAS Number | 60249-17-4 (Generic/Racemic: 65712-87-0; Hydroxy analog: 35436-57-8) |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~297 °C (Predicted at 760 mmHg); typically distilled under high vacuum |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, MeOH; sparingly soluble in water |

| Chirality | (6R)-enantiomer (dextrorotatory or levorotatory depending on solvent/derivatization) |

Synthesis: The Achmatowicz Protocol

The primary route to the 2H-pyran-3(6H)-one scaffold is the Achmatowicz Rearrangement .[1] This transformation converts furfuryl alcohols into dihydropyranones via an oxidative ring expansion.

3.1 Mechanism of Formation

The reaction proceeds through the oxidative formation of a 2,5-dialkoxy-2,5-dihydrofuran intermediate, which undergoes acid-catalyzed ring opening to a Z-enedione, followed by recyclization to the pyranone.

3.2 Enantioselective Access to the (6R) Isomer

Standard chemical oxidation yields a racemate. Accessing the specific (6R) enantiomer requires one of three strategies:

-

Enzymatic Resolution: Kinetic resolution of the racemic 6-hydroxy or 6-methoxy derivative using lipases (e.g., Candida antarctica lipase B) or oxidases (e.g., laccase).

-

Asymmetric Achmatowicz: Using chiral oxidants (e.g., Sharpless epoxidation conditions adapted for furans) or chiral V(V) catalysts.

-

De Novo Synthesis: Starting from a chiral sugar precursor (e.g., D-glucose) via glycal transformation, though this is less atom-economical than the furan route.

Reactivity Profile & Transformations

The (6R)-6-Methoxy-2H-pyran-3(6H)-one scaffold is a "chemical chameleon," offering three distinct sites for functionalization.

4.1 Conjugate Addition (Michael Reaction)

The enone system is highly receptive to soft nucleophiles. Cuprate additions (R₂CuLi) or Rh-catalyzed boronic acid additions occur exclusively at C-4.

-

Stereocontrol: The C-6 methoxy group exerts a strong stereoelectronic influence (anomeric effect) and steric bias, typically directing incoming nucleophiles anti to the C-6 substituent.

4.2 Carbonyl Reduction (1,2-Addition)

Reduction of the C-3 ketone (e.g., with NaBH₄/CeCl₃, Luche conditions) yields the corresponding allylic alcohol.

-

Outcome: This establishes the C-3 stereocenter. The hydride attack is usually governed by the conformation of the pyran ring, leading to high diastereoselectivity (often trans to the C-6 group).

4.3 Glycosylation and Substitution at C-6

The C-6 methoxy group is an acetal. Under Lewis acidic conditions (e.g., BF₃·OEt₂), it generates an oxocarbenium ion intermediate.

-

Application: This allows for the introduction of carbon (C-glycosides), oxygen, or nitrogen nucleophiles, making it a powerful tool for synthesizing nucleoside analogs.

Applications in Drug Discovery

The (6R)-6-methoxy-2H-pyran-3(6H)-one core is a validated scaffold in total synthesis and medicinal chemistry.

-

Rare Sugar Synthesis: It serves as a precursor to L-hexoses (e.g., L-glucose, L-galactose) which are difficult to obtain from natural sources but are essential for studying carbohydrate-protein interactions.

-

Natural Products:

-

(+)-Mellein: A dihydroisocoumarin with antifungal properties.

-

Goniothalamin: A styryl lactone with significant cytotoxicity against cancer cell lines. The pyranone core is elaborated to form the lactone ring.

-

Dermolactone: Synthesis involves the stereoselective functionalization of the pyranone ring.

-

Experimental Protocol: Representative Synthesis

Note: This protocol describes the general Achmatowicz rearrangement to the racemate. For the (6R) enantiomer, an enzymatic resolution step would follow.

Step 1: Oxidation of Furfuryl Alcohol

-

Reagents: Furfuryl alcohol (1.0 equiv), NBS (N-Bromosuccinimide, 1.1 equiv), NaHCO₃ (2.0 equiv), THF/H₂O (4:1).

-

Procedure: Dissolve furfuryl alcohol in THF/H₂O and cool to 0°C. Add NaHCO₃ followed by portion-wise addition of NBS. Stir until starting material is consumed (TLC monitoring).

-

Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc. The intermediate is often not isolated but subjected directly to acidic hydrolysis.

Step 2: Rearrangement and Methylation

-

Reagents: Crude oxidation product, MeOH (solvent), catalytic p-TsOH (p-Toluenesulfonic acid), Trimethyl orthoformate (drying agent/methyl source).

-

Procedure: Dissolve the crude intermediate in anhydrous MeOH. Add p-TsOH (catalytic). Stir at room temperature for 2-4 hours. The acidic methanol facilitates both the rearrangement to the pyranone and the formation of the methyl acetal at C-6.

-

Purification: Neutralize with Et₃N, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety & Stability

-

Peroxide Warning: As an ether/acetal derivative, this compound can form explosive peroxides upon prolonged storage in air. Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Stability: The enone functionality makes it sensitive to light (photodimerization) and strong bases (polymerization/decomposition).

References

-

Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 1971 , 27, 1973–1996. Link

- Harris, J. M.; O’Doherty, G. A. "Enantioselective Synthesis of 6-Substituted Pyranones from Furans." Tetrahedron, 2005, 61, 6352.

- Li, C.; Kawamura, A.; Espejo, V. R.; Liu, H.; Woodward, A. R.; Anslyn, E. V.; Keatinge-Clay, A. T. "Biocatalytic synthesis of (6R)-6-hydroxypyran-3-one." J. Org. Chem., 2016, 81, 12116.

-

Talybov, G. M. "Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization." Russ. J. Org. Chem., 2022 , 58, 1550–1553. Link

-

BenchChem. "Application of 6-Methoxydihydro-2H-pyran-3(4H)-one in Natural Product Synthesis." Application Note, 2025 . Link

Sources

The Achmatowicz Rearrangement: Mechanistic Pathways and Protocols for 6-Methoxy-2H-pyran-3(6H)-one Synthesis

Abstract: The Achmatowicz rearrangement is a cornerstone transformation in synthetic organic chemistry, enabling the oxidative ring expansion of biomass-derived furfuryl alcohols into densely functionalized pyranones. This whitepaper provides an in-depth mechanistic analysis of the rearrangement, specifically focusing on the synthesis of 6-methoxy-2H-pyran-3(6H)-one. By dissecting the thermodynamic driving forces, detailing self-validating experimental protocols, and comparing modern catalytic conditions, this guide serves as a comprehensive resource for researchers and drug development professionals engaged in complex molecule synthesis.

Introduction and Strategic Utility

First reported in 1971 by Osman Achmatowicz Jr., the Achmatowicz rearrangement (or Achmatowicz reaction) facilitates the conversion of 2-substituted furan-2-methanols into 6-hydroxy-2H-pyran-3(6H)-ones[1]. These dihydropyranone acetals—often referred to as pyranuloses—are highly versatile electrophilic and nucleophilic scaffolds. They serve as critical building blocks for the de novo synthesis of monosaccharides, tetrahydropyrans, and complex oxygenated natural products[2][3].

While the classical rearrangement in aqueous media yields a 6-hydroxy hemiacetal, subsequent or in situ acid-catalyzed acetalization (glycosidation) with methanol provides the highly stable 6-methoxy-2H-pyran-3(6H)-one. This methoxy-acetal protection is crucial in multi-step total synthesis, as it locks the anomeric center, prevents unwanted polymerization of the reactive hemiacetal, and directs subsequent stereoselective functionalizations (such as diastereoselective reductions or nucleophilic additions)[2].

Mechanistic Pathway: From Furan to Pyranone

The transformation of furfuryl alcohol to 6-methoxy-2H-pyran-3(6H)-one proceeds through a highly orchestrated cascade of oxidation, ring-opening, and cyclization. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

Step 1: Electrophilic Oxidation and Halohydrin Formation

The furan ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. When treated with an electrophilic oxidant (traditionally

Step 2: Ring Opening to the Ene-Dione

The 2,5-dihydrofuran intermediate is thermodynamically unstable. Driven by the expulsion of the leaving group (e.g., bromide) and the restoration of a conjugated system, the five-membered ring collapses. This hydrolysis yields a highly reactive acyclic intermediate: a cis-1-hydroxy-hex-2-ene-1,4-dione (ene-dione).

Step 3: Intramolecular Hemiacetalization (The Rearrangement)

The acyclic ene-dione is a transient species. The primary (or secondary) hydroxyl group, originally from the furfuryl alcohol side chain, is now perfectly positioned to undergo a 6-endo-trig intramolecular nucleophilic attack onto the highly electrophilic C5 ketone. This cyclization is thermodynamically driven by the formation of the stable six-membered pyranose ring, yielding the 6-hydroxy-2H-pyran-3(6H)-one core[2].

Step 4: Fischer Glycosidation to the Methoxy Acetal

To form the target 6-methoxy-2H-pyran-3(6H)-one, the hemiacetal is subjected to methanol under mildly acidic conditions. Protonation of the anomeric 6-hydroxyl group leads to the elimination of water, forming an oxocarbenium ion stabilized by the adjacent ring oxygen. Methanol then attacks this intermediate. The stereochemical outcome (axial vs. equatorial methoxy group) is largely governed by the anomeric effect, which typically favors the axial (alpha) orientation to maximize stabilizing orbital overlap between the ring oxygen's lone pair and the

Mechanistic cascade of the Achmatowicz rearrangement and subsequent methoxylation.

Comparative Reaction Conditions and Yields

Historically, stoichiometric bromine or NBS in methanol was used to directly yield the methoxy-acetal[1]. However, modern synthetic protocols favor generating the 6-hydroxy compound first using greener, highly controlled oxidants, followed by a discrete glycosidation step. This two-step approach prevents the over-oxidation of the furan ring and limits the formation of polymeric byproducts.

Table 1: Oxidation Conditions for the Achmatowicz Rearrangement

| Oxidant System | Catalyst / Additive | Solvent | Time | Yield (%) | Mechanistic / Practical Notes |

| NBS (1.05 eq) | NaOAc (Buffer) | THF / H₂O (4:1) | 1–2 h | 85–90% | Classical method. Buffer is critical to prevent acidic degradation of the ene-dione[2]. |

| TBHP (1.5 eq) | VO(OⁱPr)₃ (5 mol%) | DCM (Anhydrous) | 4 h | ~90% | Non-aqueous. Tert-butanol byproduct competes for metal center, requiring careful concentration control[4]. |

| Oxone (0.6 eq) | KBr (10 mol%) | H₂O | 2 h | 88% | Green, environmentally friendly protocol. Generates active bromonium species in situ[2][3]. |

| K₂S₂O₈ (1.0 eq) | Ru(bpy)₃Cl₂ (0.5 mol%) | ACN/DMSO/H₂O | 10 min | 82% | Visible-light-mediated continuous flow protocol. Highly scalable with rapid reaction kinetics[5]. |

| O₂ (Air) | Chloroperoxidase (Enzyme) | Buffer (pH 6.0) | 9 h | 75–80% | Photoenzymatic cascade. Excellent for sustainable, mild synthesis but requires complex setup[6]. |

Self-Validating Experimental Protocols

The following protocols detail the two-stage synthesis of 6-methoxy-2H-pyran-3(6H)-one from furfuryl alcohol. The procedures are designed as self-validating systems: visual cues (color changes) and TLC monitoring provide immediate feedback on the success of each mechanistic step.

Protocol A: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one (NBS Method)

Rationale: NBS provides a reliable source of electrophilic bromine. The sodium acetate buffer is the most critical component; without it, the hydrobromic acid byproduct will catalyze the polymerization of the furan precursor and degrade the sensitive ene-dione intermediate.

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve furfuryl alcohol (10.0 mmol) in a mixture of THF (40 mL) and distilled water (10 mL).

-

Buffering: Add sodium acetate (NaOAc) (20.0 mmol, 2.0 eq) to the solution. Stir until fully dissolved. Cool the mixture to 0 °C using an ice-water bath.

-

Oxidation: Add

-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.-

Validation Check: The solution will temporarily turn yellow/orange upon each addition, fading as the active bromonium is consumed by the furan.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 1:1, UV and KMnO₄ stain). The furan starting material (

) should disappear, replaced by a highly polar spot ( -

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-hydroxy-2H-pyran-3(6H)-one is typically pure enough for the next step but can be purified via flash chromatography if necessary.

Protocol B: Acetalization to 6-Methoxy-2H-pyran-3(6H)-one

Rationale: Converting the hemiacetal to a methyl acetal requires an anhydrous acidic environment. Pyridinium p-toluenesulfonate (PPTS) is chosen as a mild acid catalyst to prevent the degradation of the enone system that harsher acids (like TsOH) might cause.

-

Preparation: Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one (approx. 9.0 mmol) in anhydrous methanol (30 mL) under an argon atmosphere.

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.9 mmol, 10 mol%).

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The polar hemiacetal spot will convert to a less polar spot (

).

-

-

Workup: Concentrate the methanol under reduced pressure (do not heat above 30 °C to avoid decomposition). Redissolve the residue in diethyl ether (50 mL) and wash with water (20 mL) and brine (20 mL).

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 6-methoxy-2H-pyran-3(6H)-one as a pale yellow oil.

Conclusion

The Achmatowicz rearrangement remains an indispensable tool for the synthesis of complex oxygen heterocycles. By carefully controlling the oxidative ring expansion of furfuryl alcohols and subsequently trapping the reactive hemiacetal with methanol, chemists can reliably access 6-methoxy-2H-pyran-3(6H)-one. As demonstrated by recent literature, the evolution of this reaction from stoichiometric halogenated oxidants to catalytic vanadium, enzymatic cascades, and visible-light-mediated flow systems highlights an ongoing commitment to green chemistry and process scalability in modern drug development[4][5][6].

References

-

Grokipedia. Achmatowicz reaction. Available at: [Link]

-

National Institutes of Health (PMC). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Available at: [Link]

-

Accounts of Chemical Research (ACS Publications). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Available at:[Link]

-

ResearchGate. Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. Available at: [Link]

-

Frontiers in Catalysis. Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. Available at: [Link]

-

ResearchGate. Visible-light-mediated flow protocol for Achmatowicz rearrangement. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis [frontiersin.org]

Thermodynamic stability of chiral 2H-pyran-3(6H)-ones

Thermodynamic Stability of Chiral 2H-Pyran-3(6H)-ones: A Technical Guide to Stereocontrol and Equilibration

Executive Summary

Chiral 6-hydroxy-2H-pyran-3(6H)-ones (often referred to as pyranuloses) are highly versatile, densely functionalized building blocks utilized extensively in the de novo synthesis of complex natural products, carbohydrates, and active pharmaceutical ingredients[1]. Generated primarily via the Achmatowicz rearrangement of furfuryl alcohols, the synthetic utility of these pyranones hinges entirely on their stereochemical integrity. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of chiral 2H-pyran-3(6H)-ones, detailing the stereoelectronic forces that govern their equilibration and providing self-validating experimental protocols for achieving thermodynamic sinks in synthetic workflows.

Mechanistic Foundations of Thermodynamic Stability

The Achmatowicz rearrangement is an oxidative ring expansion that converts planar furfuryl alcohols into non-planar dihydropyranone hemiacetals[2]. When a chiral center exists at the α-position of the furfuryl alcohol (which becomes the C-2 position of the resulting pyranone), the newly formed hemiacetal center at C-6 generates a mixture of diastereomers.

The thermodynamic stability of these diastereomers is dictated by a delicate balance between two primary stereoelectronic forces:

-

The Anomeric Effect : At the C-6 hemiacetal position, the axial orientation of the hydroxy (or alkoxy) group is stereoelectronically favored. This stabilization arises from hyperconjugation between the non-bonding lone pair of the endocyclic oxygen (

) and the antibonding orbital of the exocyclic carbon-oxygen bond ( -

Steric Hindrance (1,3-Diaxial Interactions) : Substituents at the C-2 position strongly prefer the equatorial orientation to minimize severe steric clashes with axial protons or other ring substituents.

Under kinetic conditions (e.g., rapid oxidation at low temperatures), the reaction often yields a suboptimal mixture of anomers. However, under thermodynamic control—facilitated by acid or base—the system equilibrates via a ring-opened oxocarbenium or enol intermediate to favor the most stable diastereomer[3]. In most 2-alkyl-6-hydroxy-2H-pyran-3(6H)-ones, the thermodynamic sink is the diastereomer where the C-2 substituent is equatorial and the C-6 hydroxy group is axial, maximizing both steric relief and anomeric stabilization[4].

Mechanistic pathway of the Achmatowicz rearrangement to the thermodynamic sink.

Experimental Workflows: Synthesis and Equilibration

To harness these intermediates for drug development, scientists must employ self-validating protocols that ensure stereochemical purity. The following workflows detail the kinetic synthesis and subsequent thermodynamic equilibration.

Protocol 1: Oxidative Ring Expansion (Kinetic to Thermodynamic Transition)

Objective: Convert a chiral furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. Causality: While traditional oxidants like mCPBA or N-bromosuccinimide (NBS) are effective, they often generate challenging byproducts and kinetic mixtures[5]. We utilize a biocatalytic or mild chemical approach (e.g., Vanadium-catalyzed or Unspecific Peroxygenase - UPO) to ensure high chemoselectivity and prevent over-oxidation of the delicate pyranone ring[6].

Step-by-Step Methodology :

-

Substrate Preparation : Dissolve the enantiopure furfuryl alcohol (1.0 equiv) in a biphasic mixture of THF and aqueous buffer (pH 6.0) to stabilize the resulting hemiacetal.

-

Oxidation : Add the oxidant (e.g., a catalytic amount of rAaeUPO with slow addition of

) at 0 °C[5]. Reasoning: Slow addition minimizes the local concentration of reactive oxygen species, preventing oxidative degradation of the furan core. -

Quenching : Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous

. -

Isolation : Extract with ethyl acetate. The crude product is typically a kinetic mixture of C-6 anomers (often ~1.5:1 to 3:1 dr).

Protocol 2: Acid-Catalyzed Thermodynamic Equilibration

Objective: Drive the kinetic mixture of pyranones to the thermodynamic sink. Causality: The hemiacetal linkage is dynamic. By introducing a mild Brønsted acid, we lower the activation energy for the reversible ring-opening to the acyclic oxocarbenium ion. The system will naturally re-close and accumulate in the lower-energy thermodynamic state dictated by the anomeric effect[7].

Step-by-Step Methodology :

-

Solvent Selection : Dissolve the crude pyranone mixture in anhydrous dichloromethane (DCM). Reasoning: Non-polar solvents enhance the anomeric effect, driving higher diastereoselectivity compared to polar protic solvents.

-

Catalyst Addition : Add 0.1 equivalents of Camphorsulfonic acid (CSA) or a catalytic drop of Trifluoroacetic acid (TFA).

-

Equilibration : Stir at room temperature for 12–24 hours. Monitor the diastereomeric ratio via crude

NMR (specifically tracking the integration of the anomeric proton shifts). -

Validation : This protocol is a self-validating system; thermodynamic equilibrium is confirmed when the dr remains constant over two consecutive NMR measurements spaced 4 hours apart.

-

Neutralization : Filter the mixture through a short pad of basic alumina to remove the acid catalyst without reversing the equilibrium, then concentrate in vacuo.

Thermodynamic equilibration logic of pyranone anomers via an acyclic intermediate.

Quantitative Data: Thermodynamic Parameters

The structural nature of the C-2 substituent significantly impacts the final thermodynamic equilibrium. Bulky groups lock the conformation, forcing the C-6 hydroxyl to adopt the axial position, whereas smaller groups may allow for ring-flipping or lower dr values.

| Substituent at C-2 | Kinetic dr (α:β) | Thermodynamic dr (α:β) | Primary Stabilizing Force in Sink |

| Methyl (-CH3) | 1.5 : 1 | 9 : 1 | Anomeric effect (C-6 axial OH) |

| Isopropyl (-CH(CH3)2) | 2 : 1 | >15 : 1 | Severe 1,3-diaxial strain avoidance |

| Phenyl (-C6H5) | 1.2 : 1 | 12 : 1 | Steric locking of equatorial C-2 |

| Hydrogen (-H) | 1 : 1 | 2 : 1 | Weak anomeric preference only |

Note: Data represents generalized equilibria in non-polar solvents (e.g.,

Advanced Applications in Drug Development

Understanding the thermodynamic stability of these pyranones is critical when they are used as glycosyl donors in the synthesis of oligosaccharides or complex polyketides[8]. For instance, in palladium-catalyzed glycosylations, the stereochemistry of the resulting glycoside is often dictated by the thermodynamic stability of the intermediate π-allyl palladium complex, which is directly influenced by the initial stereochemistry of the pyranone[4]. By mastering the thermodynamic control of the Achmatowicz rearrangement, researchers can predictably engineer the stereocenters of de novo carbohydrates, accelerating the discovery of novel therapeutics and bioactive scaffolds.

References

1.[1] Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research - ACS Publications. URL:[Link] 2.[5] Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link] 3.[2] Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. URL:[Link] 4.[6] Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. ResearchGate. URL:[Link] 5.[4] Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides. MDPI. URL:[Link] 6.[7] Exploring a De Novo Route to Bradyrhizose: Synthesis and Isomeric Equilibrium of Bicyclic Pyranones. PMC. URL:[Link] 7.[8] Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews - ACS Publications. URL:[Link] 8.[3] Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring a De Novo Route to Bradyrhizose: Synthesis and Isomeric Equilibrium of Bradyrhizose Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Architecting Complexity: A Technical Guide to Pyran-3-one Building Blocks and the Achmatowicz Rearrangement

Executive Summary

Dihydro-2H-pyran-3(4H)-ones and their derivatives are privileged chiral synthons in modern organic synthesis. Their inherent chirality, coupled with the dense functionalization provided by the enone system, makes them indispensable for the stereocontrolled construction of complex natural products and pharmaceutically active compounds. This technical guide critically evaluates the synthetic methodologies for generating pyran-3-one scaffolds, focusing on the mechanistic causality of the Achmatowicz rearrangement. By transitioning from classical stoichiometric oxidations to modern catalytic and continuous-flow paradigms, we provide field-validated protocols designed for scalability and high atom economy.

The Structural Significance of Pyran-3-ones

The pyran-3-one scaffold is a highly versatile building block. The ketone functionality serves as a synthetic handle for asymmetric enzymatic reductions (e.g., using ketoreductases to yield chiral 3-hydroxytetrahydropyrans), while the conjugated double bond allows for stereoselective Michael additions and [2+2] cycloadditions[1]. These structural features have been leveraged in the total synthesis of diverse targets, ranging from the melanin biosynthesis inhibitor Linderol A[2] to complex indenopyrans utilized in optoelectronic and photoluminescent applications[3].

Mechanistic Causality of the Achmatowicz Rearrangement

The de novo synthesis of 6-hydroxy-2H-pyran-3(6H)-ones conventionally relies on the Achmatowicz rearrangement of biomass-derived furfuryl alcohols[4]. Understanding the mechanistic causality of this transformation is critical for optimizing reaction conditions and catalyst selection.

The reaction is initiated by the electrophilic oxidation of the electron-rich furan ring. The electrophilic attack generates a highly reactive oxonium intermediate. Subsequent nucleophilic attack by water yields a hemiacetal. Under mildly acidic or neutral conditions, this intermediate undergoes a spontaneous ring expansion and rearrangement to form the thermodynamically stable 6-hydroxy-2H-pyran-3(6H)-one.

Mechanistic pathway of the Achmatowicz rearrangement.

Evolution of Oxidation Protocols: From Stoichiometric to Catalytic

Historically, the Achmatowicz rearrangement relied on5[5]. While these reagents provide high yields, they generate equimolar amounts of organic waste (succinimide and m-chlorobenzoic acid, respectively). This waste complicates downstream purification and severely limits industrial scalability.

Modern methodologies have shifted toward catalytic systems to improve atom economy. For instance, the use of Oxone with catalytic KBr generates the active brominating species (in situ), reducing organic waste to water-soluble inorganic salts[5]. Furthermore,6 have drastically reduced reaction times by overcoming the mass transfer and light penetration limitations inherent to batch reactors[6].

Decision matrix for Achmatowicz oxidation protocols.

Quantitative Comparison of Methodologies

| Substrate | Methodology / Catalyst | Solvent System | Reaction Time | Typical Yield | Ref |

| Furfuryl alcohol | m-CPBA (1.5 equiv) | DCM | 4 h | ~70-80% | [5] |

| Furfuryl alcohol | NBS (1.0 equiv) | THF / H₂O | 30 min | ~85% | [5] |

| Furfuryl alcohol | VO(OiPr)₃ / CHP | DCM | 2 h | 72-78% | [7] |

| Furfuryl alcohol | Oxone / KBr (5 mol%) | THF / H₂O | 30 min | ~90% | [5] |

| Furfuryl alcohol | Ru(bpy)₃Cl₂ / Light | ACN / DMSO | 10 min | >80% | [6] |

Field-Validated Experimental Methodologies

The following protocols have been engineered as self-validating systems, ensuring reproducibility and high fidelity in the synthesis of pyran-3-ones.

Protocol A: Gram-Scale Catalytic Achmatowicz Rearrangement (Oxone/KBr)

Causality & Validation: This protocol utilizes a biphasic solvent system to dissolve both the organic substrate and the inorganic oxidants. The self-validating nature of this reaction is observed through the dissolution of Oxone and the cessation of gas evolution, coupled with TLC indicating the disappearance of the UV-active furfuryl alcohol. The use of inorganic reagents ensures that all byproducts partition into the aqueous phase, leaving a highly pure organic layer[5].

-

Setup: To a stirred solution of furfuryl alcohol (20.1 mmol) in THF (40 mL) and deionized water (10 mL) at 0 °C, add NaHCO₃ (10.07 mmol). Reasoning: Water is essential to solubilize the Oxone, while NaHCO₃ acts as a critical buffer to prevent the acid-catalyzed degradation of the sensitive pyran-3-one product.

-

Catalyst & Oxidant Addition: Add KBr (5 mol%) followed by the portion-wise addition of Oxone (24.1 mmol). Reasoning: KBr is oxidized in situ by Oxone to generate the active brominating species, maintaining a low steady-state concentration of halogen that prevents over-oxidation.

-

Monitoring: Stir the mixture at 0 °C for 30 minutes. Validation is achieved via TLC (Hexane/EtOAc) showing complete consumption of the starting material.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (100 mL) to neutralize any remaining acidic species. Extract with EtOAc (3 × 30 mL).

-

Isolation: Wash the combined organic fractions with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pyran-3-one.

Protocol B: Visible-Light-Mediated Continuous Flow Synthesis

Causality & Validation: Batch photochemical reactions suffer from poor light penetration (Beer-Lambert law limitations). A continuous flow microreactor ensures a high surface-area-to-volume ratio, allowing uniform irradiation and reducing reaction time from hours to 10 minutes. The system is self-validating through steady-state output monitoring[6].

-

Reagent Preparation: Prepare Solution A: Potassium persulfate (1.0 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.5 mol%) in water. Prepare Solution B: Furfuryl alcohol (1.0 equiv) in a 1:1 acetonitrile/DMSO mixture. Reasoning: DMSO is required to fully solubilize the organic substrate while maintaining miscibility with the aqueous phase.

-

Flow Execution: Pump Solutions A and B through a T-mixer into a transparent microreactor tubing (e.g., FEP tubing) exposed to a visible light source (or sunlight). Set the flow rate to achieve a residence time of exactly 10.0 minutes.

-

In-Line Extraction: Direct the outflow into an X-junction. Introduce cool water and ethyl acetate at optimized flow rates to form alternating organic-aqueous droplets. Reasoning: This continuous liquid-liquid extraction immediately partitions the product into the organic phase, preventing degradation.

-

Phase Separation: Pass the segmented flow through an in-line membrane separator to continuously isolate the organic phase containing the pure dihydropyranone.

Conclusion

The pyran-3-one building block remains a cornerstone in the architectural design of complex organic molecules. By transitioning from traditional stoichiometric oxidations to advanced catalytic and flow-chemistry paradigms, researchers can now access these privileged scaffolds with unprecedented efficiency, scalability, and environmental responsibility. Mastery of the mechanistic causality behind the Achmatowicz rearrangement empowers synthetic chemists to tailor these protocols for highly specialized drug development workflows.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indenopyrans – synthesis and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Achmatowicz Oxidative Ring Expansion: From Historical Discovery to Modern Drug Development

By: Senior Application Scientist

Executive Summary

The Achmatowicz reaction is a cornerstone transformation in synthetic organic chemistry, providing a highly reliable method for the construction of six-membered oxygen heterocycles from five-membered furan precursors[1]. By converting readily available furfuryl alcohols into highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones (dihydropyranones), this oxidative ring expansion bridges the gap between simple biomass-derived starting materials and complex, stereochemically rich pharmaceutical scaffolds[2]. This technical guide explores the historical context, mechanistic causality, optimized experimental protocols, and the modern evolution of the Achmatowicz rearrangement in drug development.

Historical Context: The 1971 Breakthrough

The reaction was first reported in 1971 by the Polish chemist Osman Achmatowicz Jr.[3]. Initially conceptualized as a general approach for the de novo total synthesis of monosaccharides, Achmatowicz and his coworkers demonstrated that treating furfuryl alcohol with bromine in methanol yielded a 2,5-dimethoxy-2,5-dihydrofuran intermediate[3]. Upon exposure to dilute sulfuric acid, this intermediate smoothly rearranged into a dihydropyranone[3].

This discovery was paradigm-shifting. Prior to 1971, accessing specific rare sugars and functionalized pyrans required tedious, low-yielding chiral pool syntheses. The Achmatowicz protocol allowed chemists to leverage the inherent reactivity of the furan ring—viewed essentially as a masked 1,4-dicarbonyl compound—to assemble complex carbohydrates and natural products with unprecedented efficiency[4].

Mechanistic Causality: Decoding the Ring Expansion

To master the Achmatowicz reaction, one must understand the precise sequence of electronic shifts that govern the transformation. The reaction is not a single concerted step, but rather a cascade of oxidative and hydrolytic events[1].

-

Electrophilic Oxidation : The furan ring undergoes electrophilic attack by an oxidant (e.g., Br₂, NBS, or m-CPBA) at the 2,5-positions[1].

-

Oxocarbenium Formation & Hydration : This oxidation disrupts the furan's aromaticity, generating a highly reactive oxocarbenium ion. In the presence of water or methanol, nucleophilic attack occurs, leading to a hemiacetal or ene-dione intermediate[5].

-

Intramolecular Cyclization : Under mildly acidic conditions, the acyclic ene-dione undergoes an intramolecular aldol-type cyclization[1].

-

Dehydration : Subsequent dehydration yields the thermodynamically stable 6-hydroxy-2H-pyran-3(6H)-one[1].

Caption: Mechanistic pathway of the Achmatowicz oxidative ring expansion.

Experimental Design & Self-Validating Protocols

While the original 1971 protocol utilized elemental bromine, modern synthetic laboratories favor N-Bromosuccinimide (NBS) due to its ease of handling and excellent chemoselectivity[5]. The following protocol is engineered as a self-validating system , ensuring that the chemist can verify the success of each phase before proceeding.

Protocol: Synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one via NBS Oxidation

Objective: Oxidative ring expansion of 1-(furan-2-yl)ethanol[5].

Step-by-Step Methodology & Causality:

-

Initiation: Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water[5].

-

Causality: THF acts as the organic solubilizer for the furan substrate, while water is the mandatory nucleophile required to trap the transient oxocarbenium ion. Without water, the reaction stalls or polymerizes.

-

-

Thermal Control: Cool the solution strictly to 0 °C in an ice bath[5].

-

Causality: The initial electrophilic bromination is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the sensitive furan ring and suppresses unwanted side reactions.

-

-

Oxidation: Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains <5 °C[5]. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours[5].

-

Self-Validation: The reaction mixture will initially turn yellow/orange upon NBS addition. The fading of this color indicates the consumption of the active brominating species.

-

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC).

-

Causality: The reaction must not be quenched until the UV-active furan starting material is completely consumed. Premature quenching leads to complex, difficult-to-separate mixtures.

-

-

Quenching: Add saturated aqueous NaHCO₃ until the pH is ~7, followed by 10% aqueous Na₂S₂O₃[5].

-

Causality: NaHCO₃ neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the newly formed pyranone. Na₂S₂O₃ reduces any unreacted electrophilic bromine, ensuring a safe and clean organic extraction[5].

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO₄, filter, and purify via flash chromatography[5].

Caption: Self-validating experimental workflow for the Achmatowicz reaction using NBS.

Evolution of Oxidative Systems: A Quantitative Analysis

The primary drawback of the classical Achmatowicz reaction is the generation of stoichiometric waste (e.g., succinimide from NBS, or m-chlorobenzoic acid from m-CPBA)[2]. Recent advancements have focused on green chemistry and scalability.

For instance, the use of Oxone with an inorganic halide salt (like KBr) generates a transient brominating agent, yielding highly functionalized dihydropyranones with only K₂SO₄ as a benign byproduct[2]. Furthermore, biocatalytic approaches utilizing unspecific peroxygenases (UPO) or chloroperoxidases (CPO) have enabled preparative-scale expansions using only atmospheric oxygen or hydrogen peroxide[2],[6].

Table 1: Quantitative Comparison of Oxidative Conditions for Achmatowicz Rearrangement

| Oxidant System | Solvent Matrix | Typical Yield (%) | Byproducts Generated | Environmental Impact |

| Bromine (Br₂) | Methanol | 70–85% | HBr, brominated organics | High |

| N-Bromosuccinimide (NBS) | THF / H₂O | 80–95% | Succinimide, HBr | Moderate |

| m-CPBA | CH₂Cl₂ | 75–90% | m-Chlorobenzoic acid | Moderate |

| Oxone / KBr | Anhydrous (Silica) | 85–98% | K₂SO₄ | Low |

| Unspecific Peroxygenase (UPO) | Aqueous Buffer | 60–90% | None (requires H₂O₂/O₂) | Very Low |

Strategic Applications in Total Synthesis and Drug Development

The dihydropyranone products of the Achmatowicz reaction serve as highly versatile building blocks in Targeted Oriented Synthesis (TOS)[2]. The ability to seamlessly install multiple chiral centers makes this reaction indispensable for drug development professionals[2].

-

Aza-Achmatowicz Reaction: By substituting the starting furfuryl alcohol with a furfuryl amine, the oxidative ring expansion yields 6-hydroxypiperidin-3-ones[1]. This variant is a critical pathway for the synthesis of complex alkaloid scaffolds and nitrogen-containing pharmaceuticals[1],[6].

-

Total Synthesis of Complex Polyketides: The Achmatowicz rearrangement has been successfully deployed in the synthesis of decytospolide A and B[7], as well as halichondrin B analogs (marine-derived anticancer compounds)[1].

-

Maitotoxin Synthesis: In the monumental effort to synthesize fragments of Maitotoxin—one of the largest and most lethal non-polymeric marine toxins ever discovered—the Achmatowicz reaction was repeatedly utilized to construct its complex, stereochemically dense polyether pyran rings[8]. The furan precursors were converted into unstable hemiacetals, which were immediately reduced to form the necessary cyclic structural motifs[8].

By mastering the causality of the Achmatowicz reaction, modern scientists can continue to harness this 50-year-old discovery to unlock new frontiers in organic methodology and pharmaceutical synthesis.

References

- Achmatowicz reaction - Grokipedia. Grokipedia.

- Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products.

- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC - NIH.

- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.

- Achmatowicz Reaction.

- Achm

- Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Organic & Biomolecular Chemistry (RSC Publishing).

- A Behemoth from the Deep: The Discovery and Synthesis of Maitotoxin. Utrecht University.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 4. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

Electronic Properties and Conformation of 6-Substituted Pyranones: A Technical Guide

The following technical guide details the electronic properties, conformational landscape, and synthetic utility of 6-substituted pyran-2-ones (2-pyrones).

Executive Summary

The 2-pyrone (2H-pyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for aromatic rings and a versatile diene in cycloaddition reactions.[1][2][3] Substitution at the C6 position is particularly critical; it acts as a "gatekeeper" for the molecule's electronic conjugation and steric environment. This guide provides a deep dive into the physicochemical behavior of 6-substituted pyranones, offering actionable protocols for their synthesis and characterization.

Electronic Architecture

Resonance and Ambiphilicity

The 2-pyrone ring exhibits a unique electronic duality. It is ambiphilic , capable of reacting as an electron-poor diene in inverse-electron-demand Diels-Alder (IEDDA) reactions or as an electron-rich diene in normal-demand cycloadditions, depending on the substituent at C6.

-

Aromaticity vs. Diene Character: While 2-pyrone possesses some aromatic character (estimated resonance energy ~16-20 kcal/mol), it is significantly less aromatic than benzene or pyridine. This reduced aromaticity drives its reactivity as a diene.

-

The C6 "Push-Pull" Effect:

-

Electron-Donating Groups (EDG) at C6 (e.g., -OMe, -NR2): Increase electron density in the ring, raising the HOMO energy. This facilitates reactions with electron-deficient dienophiles (Normal Demand).

-

Electron-Withdrawing Groups (EWG) at C6 (e.g., -CO2R, -CN): Lower the LUMO energy, making the pyrone a potent electrophile. These derivatives rapidly undergo IEDDA reactions with electron-rich dienophiles (e.g., enamines, strained alkynes).

-

Photophysical Properties

6-Aryl-2-pyrones often exhibit fluorescence due to extended

-

Planar Systems: High

(up to 0.95 for push-pull systems like 6-(4-dimethylaminophenyl)-2-pyrone). -

Twisted Systems: Non-radiative decay pathways dominate, quenching fluorescence.

Visualization of Electronic Pathways

The following diagram illustrates the resonance contribution and the ambiphilic reactivity logic.

Caption: Figure 1. Logic flow connecting the 2-pyrone resonance structure and C6-substituent effects to cycloaddition reactivity modes.

Conformational Analysis

Torsional Constraints at C6

The conformation of 6-substituted pyranones is governed by the steric clash between the C5-hydrogen and the ortho-substituents of the group at C6.

-

6-Phenyl-2-pyrone: X-ray crystallographic studies reveal that the phenyl ring is not perfectly coplanar with the pyrone ring. Torsion angles typically range from 7° to 20° depending on crystal packing forces and ortho-substitution.

-

Steric Locking: Introducing a substituent at C5 (e.g., 5-methyl-6-phenyl) drastically increases the torsion angle (>45°), breaking conjugation and blue-shifting the UV absorption maximum.

Quantitative Structural Data

Table 1 summarizes key structural parameters derived from X-ray and DFT studies.

Table 1: Conformational & Electronic Parameters of 6-Substituted 2-Pyrones

| Substituent (R at C6) | Torsion Angle (°) | Fluorescence | Reactivity Mode | |

| -H | 0 (Planar) | 290 | < 0.01 | Ambiphilic |

| -Phenyl | 8 - 15 | 320 | 0.10 - 0.30 | Normal DA |

| -4-NMe2-Phenyl | < 5 (Planarized) | 410 | 0.85 - 0.95 | Normal DA |

| -CO2Me | 0 (Planar) | 305 | < 0.05 | IEDDA (Fast) |

| -t-Butyl | N/A (Rotates) | 295 | < 0.01 | Sterically Hindered |

Experimental Protocols

Synthesis of 6-Aryl-2-Pyrones via Suzuki-Miyaura Coupling

This protocol describes the robust installation of aryl groups at C6 using a palladium-catalyzed cross-coupling. This method is superior to traditional acid-catalyzed cyclizations for generating diverse libraries.

Reagents:

-

Substrate: 6-Bromo-2-pyrone (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 6-bromo-2-pyrone, aryl boronic acid, and K2CO3. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and water via syringe.

-

Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon.

-

Reaction: Heat the mixture to 90 °C for 12 hours. Monitor by TLC (EtOAc/Hexane 3:7). The product typically fluoresces blue under UV (365 nm).

-

Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with brine (2 x 15 mL). Dry organic layer over Na2SO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Spectroscopic Characterization Workflow

To validate the electronic state of the synthesized pyrone, follow this self-validating workflow:

Caption: Figure 2. Standard characterization workflow for confirming structure and electronic conjugation.

Applications in Drug Discovery

Bioisosterism

The 2-pyrone ring is a non-classical bioisostere for phenyl and pyridyl rings.

-

Dipole Moment: Unlike the non-polar benzene ring, 2-pyrone has a significant dipole (~4-5 D), allowing for specific electrostatic interactions within a binding pocket.

-

H-Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the C3-H and C5-H can act as weak hydrogen bond donors in specific environments.

Fluorescent Probes

Due to the sensitivity of the 6-aryl-2-pyrone fluorescence to twist angle (and thus environmental viscosity/sterics), these motifs are excellent candidates for molecular rotors . They can be used to probe the microviscosity of cell membranes or the binding rigidity of protein active sites.

References

-

Diels-Alder Reactivity & Electronic Effects

-

Synthesis via Renewable Resources

- Title: Synthesis of 6-Substituted 2-Pyrones Starting from Renewable Resources: Total Synthesis of Sibirinone

- Source: Journal of Organic Chemistry, 2016.

-

URL:[Link]

-

Photophysical Properties

-

Structural Analysis (Crystal Data)

- Title: Crystal structure of 4-methoxy-6-phenyl-2H-pyran-2-one

- Source: Zeitschrift für Kristallographie - New Crystal Structures, 2018.

-

URL:[Link]

-

General Reactivity Guide

Sources

- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of (6R)-6-Methoxy-2H-pyran-3(6H)-one in organic solvents

Executive Summary

(6R)-6-Methoxy-2H-pyran-3(6H)-one (often referred to as the Achmatowicz rearrangement product) is a pivotal chiral building block in the synthesis of complex carbohydrates, antibiotics, and natural products. Its chemical utility relies heavily on the distinct reactivity of its enone system and the acetal center at C6.

This guide provides a definitive solubility profile for researchers. Key takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, EtOAc) and polar protic solvents (MeOH), making them ideal for reaction media. However, its stability is pH-dependent, and purification often leverages its differential solubility in Hexane/Ethyl Acetate systems on silica gel.

Physicochemical Characterization

Understanding the solubility of this molecule requires analyzing its structural polarity and functional groups.

-

Physical State: Typically a pale yellow oil or low-melting solid (dependent on purity and temperature).

-

Structural Drivers of Solubility:

-

C3-Carbonyl (Ketone): Accepts hydrogen bonds; creates a permanent dipole, enhancing solubility in polar aprotic solvents (e.g., Acetone, DCM).

-

C6-Methoxy (Acetal): Lipophilic character allows solubility in organic solvents; however, the acetal linkage is acid-sensitive.

-

Enone System: Conjugation provides planarity but limited lipophilicity compared to saturated analogs.

-

Structural Visualization

The following diagram illustrates the core functional groups dictating solvent interaction:

Caption: Functional group analysis linking chemical structure to solubility behavior.

Solvent Compatibility Matrix

The following data synthesizes empirical observations from synthetic protocols (extraction, chromatography, and reaction media).

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for reactions and NMR analysis. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Preferred solvent for liquid-liquid extraction from aqueous layers. |

| Alcohols | Methanol, Ethanol | Good | Soluble, but avoid acidic conditions to prevent acetal exchange/degradation. |

| Ethers | THF, Diethyl Ether | Good | THF is standard for hydride reductions; Ether used for precipitation. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble at elevated temperatures; often used for azeotropic drying. |

| Alkanes | Hexanes, Pentane, Heptane | Poor to Moderate | Used as the non-polar component in chromatography eluents (antisolvent). |

| Water | Water | Low/Partial | Moderate solubility due to oxygen content, but lipophilicity favors organic phase extraction. |

Experimental Protocols

Protocol A: Solubility-Driven Purification (Flash Chromatography)

Objective: Isolate (6R)-6-Methoxy-2H-pyran-3(6H)-one from crude reaction mixtures (e.g., oxidation of furfuryl alcohols).

Principle: The compound is moderately polar. It retains on silica gel but elutes readily with esters.

-

Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

-

Mobile Phase Optimization:

-

Start with 100% Hexanes (Compound adheres to column).

-

Gradient elution to 7:3 (Hexane:EtOAc) .

-

Note: The compound typically elutes at an Rf of ~0.3–0.4 in 7:3 Hexane:EtOAc.

-

-

Detection: UV active (254 nm) due to the enone chromophore; stains dark with p-anisaldehyde.

Protocol B: Liquid-Liquid Extraction

Objective: Recover product from an aqueous reaction quench (e.g., dilute HCl or NaHCO3).

-

Quench: Dilute the reaction mixture with water or brine.

-

Solvent Choice: Use Ethyl Acetate . DCM is a viable alternative but may form emulsions with certain surfactants.

-

Procedure:

-

Extract aqueous layer 3x with EtOAc (volume ratio 1:1).

-

Wash combined organics with Brine (saturated NaCl) to remove residual water.

-

Dry over Anhydrous Na2SO4 (Magnesium sulfate is also acceptable but Na2SO4 is milder).

-

Concentrate in vacuo at <40°C (compound is volatile and thermally sensitive).

-

Mechanistic & Stability Considerations

Senior Scientist Insight: While solubility is the primary focus, stability in solution is the critical failure point for this molecule.

-

Acid Sensitivity: The C6 position is an acetal. In protic solvents (MeOH/Water) with trace acid, the methoxy group can undergo exchange (transacetalization) or hydrolysis, leading to ring opening.

-

Rule: Always buffer aqueous extractions (e.g., use NaHCO3) before exposing the compound to organic solvents if acid was used in synthesis.

-

-

Thermal Instability: Being a low-molecular-weight enone, it has significant vapor pressure.

-

Rule: Do not use high-boiling solvents (DMSO, DMF) for synthesis if they require high-vacuum removal, as the product may co-evaporate.

-

Workflow: Solubility-Based Handling

The following diagram outlines the logical flow for handling this compound to maximize yield and purity.

Caption: Standard operating procedure for isolation emphasizing solvent selection.

References

-

Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds." Tetrahedron, 1971 , 27(10), 1973–1996.

- Harris, J. M.; et al. "The Achmatowicz Rearrangement: A Review of the Synthetic Utility.

-

BenchChem. "Common impurities in 6-Methoxydihydro-2h-pyran-3(4h)-one and their removal." Technical Support Guide.

-

PubChem. "6-hydroxy-2H-pyran-3(6H)-one Compound Summary."[1][3] National Library of Medicine.

Sources

Methodological & Application

Application Note: Stereoselective Luche Reduction of (6R)-6-Methoxy-2H-pyran-3(6H)-one in De Novo Carbohydrate Synthesis

Strategic Context and Synthetic Utility

The synthesis of rare, non-natural, and complex carbohydrates frequently relies on de novo asymmetric approaches rather than chiral pool modifications. A cornerstone of this methodology is the utilization of pyranones—specifically (6R)-6-methoxy-2H-pyran-3(6H)-one—as versatile chiral building blocks. Typically derived from the Achmatowicz rearrangement of furfuryl alcohols, these enones serve as highly functionalized scaffolds for the iterative assembly of oligosaccharides, macrolides, and bioactive natural products[1].

However, the synthetic utility of these pyranones hinges on the ability to selectively reduce the C-3 ketone to an allylic alcohol without reducing the C-4/C-5 olefin (1,4-conjugate reduction) or epimerizing the delicate stereocenters. The Luche reduction (NaBH₄ and CeCl₃·7H₂O in MeOH) provides an elegant, highly regioselective, and stereoselective solution to this challenge, enabling the precise installation of the C-3 hydroxyl group[2].

Mechanistic Causality and Stereochemical Rationale

The Role of Cerium(III) Chloride

Using sodium borohydride (NaBH₄) alone on conjugated enones often results in a mixture of 1,2-allylic alcohols and 1,4-saturated ketones due to the soft nucleophilic character of the hydride. The addition of stoichiometric or catalytic Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) fundamentally alters the reaction pathway[3]:

-

Solvent Modification : Ce³⁺ is a hard Lewis acid that catalyzes the rapid reaction of NaBH₄ with methanol, generating sodium methoxyborohydrides (e.g., NaBH₃OMe, NaBH₂(OMe)₂). These alkoxyborohydrides are "harder" nucleophiles than BH₄⁻, shifting the kinetic preference strictly toward the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon.

-

Electrophilic Activation : The oxophilic Ce³⁺ coordinates to the carbonyl oxygen of the pyranone, increasing its electrophilicity and accelerating the 1,2-hydride attack even at cryogenic temperatures (-78 °C).

Stereoselectivity in (6R)-6-Methoxy-2H-pyran-3(6H)-one

The facial selectivity of the hydride attack is dictated by the existing stereocenter at C-6. In solution, the pyranone ring adopts a half-chair conformation where the highly electronegative C-6 methoxy group prefers a pseudo-axial orientation due to the anomeric effect . The bulky cerium-coordinated carbonyl and the pseudo-axial methoxy group create significant steric hindrance on one face of the ring. Consequently, the hydride is delivered from the less hindered equatorial trajectory. This anti-attack relative to the methoxy group predominantly yields the syn-allylic alcohol (where the newly formed C-3 hydroxyl and the C-6 methoxy group are cis to each other). This predictable stereocontrol is foundational for establishing the correct stereochemistry for downstream Upjohn dihydroxylations or Myers' reductive transpositions in de novo sugar synthesis[4][5].

Mechanistic pathway of the stereoselective Luche reduction of pyranones.

Quantitative Data: Reagent Influence on Selectivity

The necessity of the Luche conditions is best illustrated by comparing the reduction of 6-alkoxy-2H-pyran-3(6H)-ones under standard versus modified conditions. The table below synthesizes typical experimental outcomes observed in carbohydrate scaffold development.

| Reagent System | Solvent | Temp (°C) | Regioselectivity (1,2 : 1,4) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| NaBH₄ | EtOH | 0 | 40 : 60 | 1.1 : 1 | < 50 (complex mixture) |

| NaBH₄ | MeOH | -78 | 85 : 15 | 1.5 : 1 | 75 |

| NaBH₄ / CeCl₃·7H₂O | MeOH | -78 | > 99 : 1 | > 4 : 1 | 88 - 95 |

| DIBAL-H | CH₂Cl₂ | -78 | > 99 : 1 | 6 : 1 | 80 - 85 |

Note: While DIBAL-H offers excellent diastereoselectivity, the Luche reduction is often preferred due to its operational simplicity, tolerance of ambient moisture during setup, and scalability without requiring strict Schlenk conditions[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues (gas evolution) and analytical checkpoints (TLC) are integrated to ensure the integrity of the reaction at every phase.

Materials and Reagents

-

(6R)-6-Methoxy-2H-pyran-3(6H)-one : 1.0 equivalent (Substrate).

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) : 1.2 equivalents. Note: Must use the heptahydrate; anhydrous CeCl₃ is insoluble in methanol and ineffective.

-

Sodium borohydride (NaBH₄) : 1.2 equivalents.

-

Methanol (MeOH) : Reagent grade, used as solvent (approx. 0.1 M relative to substrate).

-

Ethyl Acetate (EtOAc) and Brine : For aqueous workup.

Step-by-Step Procedure

-

Substrate Activation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the (6R)-6-methoxy-2H-pyran-3(6H)-one (1.0 eq) in MeOH (0.1 M). Add CeCl₃·7H₂O (1.2 eq) in one portion. Stir at room temperature for 10 minutes until the cerium salt is completely dissolved, forming a homogenous, slightly pale solution.

-

Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures maximize the stereoselectivity of the hydride attack and prevent unwanted side reactions.

-

Hydride Delivery : Add NaBH₄ (1.2 eq) portion-wise over 5 minutes.

-

Self-Validation Check: Mild effervescence (hydrogen gas evolution) should be observed as the NaBH₄ reacts with MeOH to form the active methoxyborohydride species.

-

-

Reaction Monitoring : Stir the reaction at -78 °C for 30–45 minutes. Monitor the reaction via TLC (Hexanes/EtOAc, 6:4 v/v). The starting enone is UV-active, whereas the resulting allylic alcohol will require staining (e.g., p-Anisaldehyde or KMnO₄) and will elute with a lower Rf value.

-

Quenching : Once TLC indicates complete consumption of the starting material, quench the reaction at -78 °C by adding a small volume of acetone (to consume excess hydride) followed by distilled water. Remove the cooling bath and allow the mixture to warm to room temperature.

-

Extraction and Workup : Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with EtOAc. Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure syn-allylic alcohol.

Step-by-step experimental workflow for the Luche reduction of pyranones.

Analytical Characterization and Troubleshooting

To verify the success of the stereoselective reduction, ¹H NMR (CDCl₃, 400 MHz) is the primary analytical tool.

-

Regioselectivity Verification : The preservation of the C-4/C-5 olefinic protons (typically appearing as two distinct multiplets between δ 5.5 – 6.2 ppm) confirms that 1,4-reduction did not occur.

-

Stereoselectivity Verification : The coupling constant (J) between the newly formed C-3 carbinol proton and the adjacent C-4 olefinic proton, as well as NOESY correlations between the C-3 proton and the C-6 methoxy protons, will differentiate the syn and anti diastereomers. In the major syn isomer, distinct NOE cross-peaks should be observed confirming their spatial proximity.

Common Troubleshooting:

-

Issue: High amounts of 1,4-reduction product.

-

Cause: Insufficient CeCl₃·7H₂O or the use of anhydrous CeCl₃. Ensure the heptahydrate is used, as the water of hydration is critical for the solubility and catalytic cycle of the cerium species.

-

-

Issue: Poor diastereomeric ratio.

-

Cause: Reaction temperature spiked during NaBH₄ addition. Ensure the NaBH₄ is added slowly and the flask is fully submerged in the cryogenic bath.

-

References

1.[3] Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981. URL:[Link] 2.[1] Ghosh, A. K., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 2022. URL:[Link] 3.[4] O'Doherty, G. A., et al. "Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides." Symmetry, MDPI, 2025. URL:[Link] 4.[2] O'Doherty, G. A., et al. "De Novo Approaches to Monosaccharides and Complex Glycans." Wiley-VCH. URL:[Link] 5.[5] O'Doherty, G. A., et al. "A Stereoselective Synthesis of Digitoxin and Digitoxigen Mono- and Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation." Journal of the American Chemical Society (PMC Archive). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of (6R)-6-Methoxy-2H-pyran-3(6H)-one for Macrolide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The total synthesis of complex macrolides (e.g., aspergillides, erythromycin, and sporostatins) requires highly functionalized, stereochemically dense building blocks. (6R)-6-Methoxy-2H-pyran-3(6H)-one has emerged as a premier chiral synthon in polyketide and macrolide drug development. Derived primarily via the Achmatowicz rearrangement [1], this pyranone provides a rigid template where the pre-existing stereocenter at C6 dictates the stereochemical outcome of subsequent functionalizations at C3, C4, and C5.

This application note details the mechanistic rationale and validated protocols for three core functionalizations of this pyranone: diastereoselective 1,4-conjugate addition, Luche reduction, and Palladium-catalyzed C-glycosylation.

Mechanistic Rationale & Pathway Visualization

The Achmatowicz Origin

The synthesis of the pyranone core begins with the oxidative ring expansion of furfuryl alcohols. Using N-bromosuccinimide (NBS) in methanol, the furan ring is oxidized to a reactive intermediate that undergoes ring expansion to form a dihydropyranone acetal [1].

Fig 1. Achmatowicz rearrangement to yield the chiral pyranone building block.

Divergent Functionalization Strategy

The structural architecture of (6R)-6-Methoxy-2H-pyran-3(6H)-one features an enone system coupled with an anomeric methoxy group.

-

Steric Biasing (Causality): The C6 methoxy group adopts an axial conformation due to the anomeric effect. This sterically shields the cis face of the pyran ring. Consequently, incoming nucleophiles (cuprates) or hydrides are forced to attack from the trans (equatorial) face, ensuring near-perfect diastereoselectivity.

-

Fragment Coupling: The pyranone acts as an excellent electrophile in Pd-catalyzed C-glycosylation, allowing for the convergent assembly of large macrolide backbones [2].

Fig 2. Divergent functionalization pathways of the pyranone for macrolide synthesis.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization workflows described in this note, based on optimized laboratory conditions.

| Reaction Type | Reagents / Catalyst | Target Functionalization | Typical Yield (%) | Diastereomeric Ratio (dr) |

| 1,4-Conjugate Addition | R₂CuLi, TMSCl, THF, -78 °C | C4 Alkylation (Alkyl chain) | 82 - 88% | > 95:5 (trans) |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | C3 Allylic Alcohol | 90 - 95% | > 98:2 (trans) |

| Pd-C-Glycosylation | Pd₂(dba)₃, PPh₃, Base | C6 Macrolide Coupling | 75 - 85% | > 90:10 (α-anomer) |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., BF₃·OEt₂) | C6 Arylation / Annulation | 70 - 80% | Substrate Dependent |

Note: Friedel-Crafts (FC) cyclizations are also highly effective for appending aromatic systems to the pyran core, a technique frequently used in the synthesis of sporostatin and related natural products [3].

Experimental Protocols & Self-Validating Systems

Protocol A: Diastereoselective 1,4-Conjugate Addition (C4 Alkylation)

Purpose: To introduce an alkyl side chain at the C4 position, forming the aliphatic backbone of the target macrolide. Mechanistic Causality: Organocuprates are soft nucleophiles that prefer 1,4-addition over 1,2-addition. The addition of Chlorotrimethylsilane (TMSCl) is critical; it rapidly traps the resulting enolate as a silyl enol ether, preventing reversible retro-Michael reactions and thermodynamic epimerization.

Step-by-Step Procedure:

-

Preparation of Cuprate: Flame-dry a Schlenk flask under Argon. Add Copper(I) iodide (CuI, 1.5 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.

-

Alkyllithium Addition: Dropwise add the desired alkyllithium reagent (RLi, 3.0 equiv). Stir for 30 minutes at -78 °C until a homogenous Gilman reagent (R₂CuLi) forms.

-

Activation: Add TMSCl (2.0 equiv) dropwise.

-

Substrate Addition: Dissolve (6R)-6-Methoxy-2H-pyran-3(6H)-one (1.0 equiv) in anhydrous THF and add dropwise over 15 minutes.

-

Reaction & Quench: Stir for 2 hours at -78 °C. Quench strictly at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH.

-

Extraction: Warm to room temperature. Extract with Et₂O (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

-

TLC: The starting material is strongly UV-active (254 nm). The product is UV-inactive but stains deep blue/purple with p-anisaldehyde.

-

NMR: Confirm the disappearance of the enone olefinic protons (~6.0 and ~6.9 ppm). The new C4 proton should exhibit coupling constants indicative of an equatorial position relative to the axial C6 methoxy group.

Protocol B: Luche Reduction of the C3 Ketone

Purpose: To stereoselectively reduce the C3 ketone to an allylic alcohol without reducing the C4-C5 double bond. Mechanistic Causality: Standard NaBH₄ often results in unwanted 1,4-conjugate reduction of enones. CeCl₃·7H₂O acts as a hard Lewis acid, coordinating to the carbonyl oxygen and the methanol solvent. This dramatically increases the electrophilicity of the carbonyl carbon and modifies the borohydride into a harder alkoxyborohydride species, strictly enforcing 1,2-hydride attack.

Step-by-Step Procedure:

-

Solution Preparation: Dissolve the pyranone (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in methanol (0.1 M). Stir at room temperature for 10 minutes to ensure complete complexation.

-

Cooling: Cool the reaction mixture to -78 °C.

-

Reduction: Add NaBH₄ (1.2 equiv) in three small portions to control hydrogen gas evolution.

-

Completion: Stir for 45 minutes.

-

Quench: Quench the reaction by adding acetone (2 mL) to consume excess borohydride, followed by water (10 mL).

-

Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and evaporate the solvent.

Self-Validation Checkpoint:

-

IR Spectroscopy: Disappearance of the strong C=O stretch at ~1680 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹.

-

NMR: The C3 proton will appear as a multiplet around 4.2 ppm.

Protocol C: Palladium-Catalyzed C-Glycosylation

Purpose: To couple the functionalized pyran ring with a macrolide precursor (e.g., a β-keto sulfone) via the anomeric center[2]. Mechanistic Causality: The C6 methoxy group (or an activated acetate derivative) acts as a leaving group. The Pd(0) catalyst inserts to form an electrophilic Pd-π-allyl intermediate. A deprotonated nucleophile (like a β-keto sulfone) then attacks this complex, forming a robust C-C bond with high diastereoselectivity governed by the steric bulk of the pyran ring.

Step-by-Step Procedure:

-

Catalyst Activation: In a glovebox, combine Pd₂(dba)₃·CHCl₃ (10 mol%) and PPh₃ (40 mol%) in anhydrous THF. Stir for 15 minutes to generate the active Pd(PPh₃)₂ catalyst species.

-

Nucleophile Preparation: In a separate flask, dissolve the β-keto sulfone nucleophile (1.5 equiv) in THF. Add a mild base (e.g., BSA or NaH, depending on substrate acidity) to generate the enolate.

-

Coupling: Transfer the activated catalyst solution to the nucleophile flask, immediately followed by the addition of the functionalized pyranone donor (1.0 equiv).

-

Heating: Heat the reaction to 40 °C for 12 hours under Argon.

-

Purification: Filter through a short pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

-

NMR: The anomeric proton (C6) will shift significantly (typically from ~4.9 ppm in the O-glycoside to ~4.0-4.5 ppm in the C-glycoside) and will exhibit new carbon-carbon coupling in HMBC spectra linking the pyran ring to the macrolide chain.

References

- Source: PMC (NIH)

- revised Aspergillide (final accepted 2)

- Source: PMC (NIH)

Application Note: Palladium-Catalyzed Cross-Coupling and Functionalization of Pyran-3-one Derivatives

Executive Summary & Strategic Context

Pyran-3-ones and their fused derivatives (e.g., thieno[2,3-c]pyran-3-ones) are privileged scaffolds in natural product synthesis and medicinal chemistry. The pyran-3-one motif is central to the architecture of highly complex bioactive molecules, including the phosphatase inhibitor TMC-69-6H and the antiviral agent cycloviracin[1]. Late-stage functionalization of these oxygen-containing heterocycles requires highly chemoselective methods due to their sensitive enone and enol-lactone characteristics. Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura couplings and Tsuji-Trost-type C-heteroarylations—provide robust, stereoselective pathways to elaborate these scaffolds without compromising ring integrity[1][2].

Mechanistic Causality & Catalyst Selection

The reactivity of pyran-3-ones under palladium catalysis is dictated by their substitution pattern and electronic topology:

-

Allylic/Anomeric Functionalization (Tsuji-Trost Type): When bearing a leaving group at the C6 position (e.g., 6-acetoxy-pyran-3-one), the substrate undergoes facile oxidative addition by Pd(0) to form an electrophilic

-allyl palladium intermediate. This intermediate is highly susceptible to nucleophilic attack by heteroaromatics (e.g., pyridones). The regioselectivity is driven by the thermodynamic stability of the resulting conjugated system, often accompanied by spontaneous 1,4-additions if phenolic hydroxyls are present in the nucleophile[1]. -

Standard Cross-Coupling (Suzuki/Sonogashira): Halogenated pyran-3-ones (e.g., 5-bromo-pyran-3-one or brominated thieno[2,3-c]pyran-3-ones) undergo classical oxidative addition into the C(sp²)–X bond. The electron-deficient nature of the pyranone ring accelerates this oxidative addition compared to neutral arenes[2]. However, the transmetalation and reductive elimination steps must be carefully optimized with mild bases (e.g.,

or

Quantitative Data: Substrate Scope & Reaction Metrics

The following table summarizes validated cross-coupling modalities for pyran-3-one derivatives, highlighting the critical relationship between the substrate class, catalyst system, and resulting yield.

| Substrate Type | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Yield (%) | Ref |